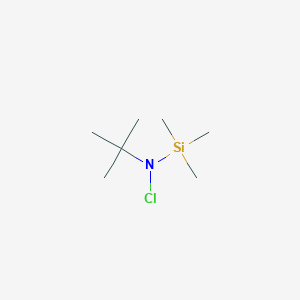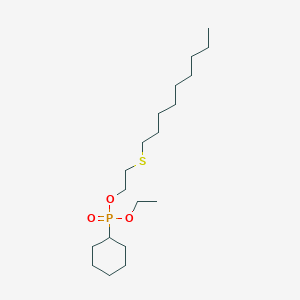
Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate is an organophosphorus compound with a unique structure that combines a phosphonate group with a cyclohexyl ring and a nonylsulfanyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate typically involves a multi-step process. One common method includes the reaction of cyclohexylphosphonic dichloride with ethyl 2-(nonylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the nonylsulfanyl chain can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced to phosphine derivatives under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl substituted phosphonates.
Applications De Recherche Scientifique
Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the nonylsulfanyl chain can interact with hydrophobic regions of proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyclohexylphosphonate: Lacks the nonylsulfanyl chain, resulting in different chemical properties and applications.
2-(Nonylsulfanyl)ethyl phosphonate: Does not contain the cyclohexyl ring, affecting its reactivity and biological interactions.
Cyclohexylphosphonic acid: A simpler structure without the ethyl and nonylsulfanyl groups, leading to distinct chemical behavior.
Uniqueness
Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate is unique due to its combination of a phosphonate group, a cyclohexyl ring, and a nonylsulfanyl chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61499-99-8 |
|---|---|
Formule moléculaire |
C19H39O3PS |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
[ethoxy(2-nonylsulfanylethoxy)phosphoryl]cyclohexane |
InChI |
InChI=1S/C19H39O3PS/c1-3-5-6-7-8-9-13-17-24-18-16-22-23(20,21-4-2)19-14-11-10-12-15-19/h19H,3-18H2,1-2H3 |
Clé InChI |
BVQUIQLLMCYDMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCSCCOP(=O)(C1CCCCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
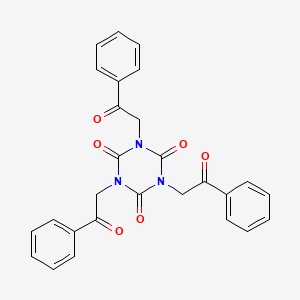
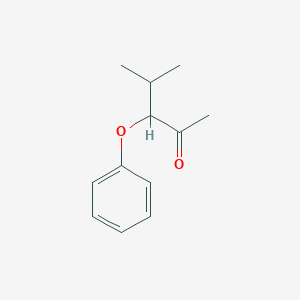

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
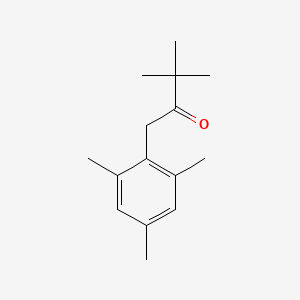
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
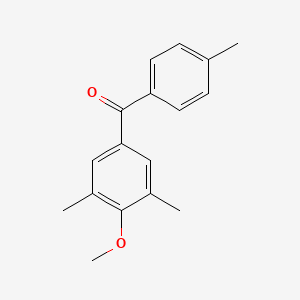
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
